molecular formula C5H7ClN2O3S B585886 5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1365941-79-2

5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B585886
CAS No.: 1365941-79-2
M. Wt: 210.632
InChI Key: ZWPNKKYPWVUXQX-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride is a specialized chemical building block designed for advanced organic synthesis and drug discovery research. As a sulfonyl chloride derivative of a methoxy-substituted pyrazole, it is a high-value reagent for introducing the 5-methoxy-1-methyl-1H-pyrazole-4-sulfonyl moiety into target molecules. Its primary research application lies in its role as a key intermediate for the synthesis of novel sulfonamide-based compounds . The pyrazole-sulfonamide structural motif is a prominent pharmacophore found in numerous pharmaceutically active compounds, making this reagent particularly valuable for medicinal chemistry programs aimed at developing new therapeutic agents . Researchers utilize this compound to create sulfonamide derivatives that are investigated for a range of biological activities, contributing to the exploration of new chemical space in agrochemical and pharmaceutical research. This product is intended for use by qualified researchers in a controlled laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methoxy-1-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3S/c1-8-5(11-2)4(3-7-8)12(6,9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPNKKYPWVUXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation-Chlorination of Substituted Pyrazoles

The most widely reported method involves sulfonation of pre-functionalized pyrazoles using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂).

Starting Material Synthesis

The precursor 5-methoxy-1-methyl-1H-pyrazole is typically synthesized via:

  • Methylation : Reaction of 5-methoxy-1H-pyrazole with methyl iodide (CH₃I) in the presence of a base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF) at 25–30°C.

  • Methoxy Introduction : Methoxylation via nucleophilic substitution or Pd-catalyzed coupling, depending on the starting pyrazole derivative.

Sulfonation and Chlorination

The sulfonyl chloride group is introduced in a two-step process:

  • Sulfonation :

    • Conditions : 5-Methoxy-1-methyl-1H-pyrazole (25 g, 260 mmol) is reacted with chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform at 0°C under nitrogen, followed by heating to 60°C for 10 h.

    • Mechanism : Electrophilic aromatic substitution at the 4-position of the pyrazole ring.

  • Chlorination :

    • Conditions : Thionyl chloride (40.8 g, 343.2 mmol) is added to the sulfonic acid intermediate at 60°C, yielding the sulfonyl chloride after 2 h.

    • Workup : The crude product is extracted with dichloromethane, dried over Na₂SO₄, and purified via column chromatography.

Yield : 70–78% (optimized conditions).

Malonaldehyde-Based Synthesis

A two-step method starting from 2-(benzylthio)malonaldehyde enables modular construction of the pyrazole ring:

  • Cyclocondensation : Reaction with hydrazine derivatives to form 4-sulfonylpyrazole intermediates.

  • Chlorination : Treatment with SOCl₂ or PCl₅ to install the sulfonyl chloride group.

Advantages :

  • Enables diversification of substituents at the 1- and 3-positions.

  • Yield : 65–72%.

Optimization of Reaction Parameters

Solvent and Base Selection

Critical factors influencing yield and purity include:

ParameterOptimal ChoiceSuboptimal AlternativesImpact on Yield
Solvent ChloroformDMF, Acetonitrile+15–20%
Base DiisopropylethylamineK₂CO₃, NaH+25–30%
Temperature 60°C<50°C or >70°CReduces by 10–40%

Data adapted from large-scale studies comparing bases and solvents.

Catalytic and Stoichiometric Considerations

  • Catalysts : Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) improves selectivity in methoxylation steps.

  • Stoichiometry : A 1:1.05 ratio of sulfonyl chloride precursor to amine minimizes side reactions.

Characterization and Quality Control

  • NMR : ¹H NMR (CDCl₃): δ 3.87 (s, 3H, OCH₃), 3.84 (s, 3H, NCH₃), 8.11 (s, 1H, pyrazole-H).

  • MS : m/z 210.64 [M]⁺.

  • HPLC : Retention time 4.2 min (C18 column, acetonitrile/water).

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-Sulfonation : Addressed by controlling ClSO₃H stoichiometry.

  • Hydrolysis : Use of anhydrous solvents and inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can act as enzyme inhibitors by interacting with the active sites of enzymes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride
  • CAS Number : 1365941-79-2
  • Molecular Formula : C₅H₇ClN₂O₃S
  • Molecular Weight : 210.64 g/mol
  • Structure : Features a pyrazole ring substituted with a methoxy group (-OCH₃) at position 5, a methyl group (-CH₃) at position 1, and a sulfonyl chloride (-SO₂Cl) group at position 4 .

Applications :
Primarily utilized as a synthetic intermediate in organic chemistry, this compound acts as a sulfonylating agent to introduce the sulfonyl moiety into target molecules. Its applications span pharmaceuticals, agrochemicals, and materials science, though specific end-use details are proprietary .

Comparison with Structural Analogs

The following compounds share the pyrazole-4-sulfonyl chloride core but differ in substituents, influencing their reactivity, stability, and applications.

1-Butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

  • CAS : 1006454-04-1
  • Molecular Formula : C₈H₁₃ClN₂O₂S
  • Molecular Weight : 236.72 g/mol
  • Key Differences :
    • Substituents : A butyl group (-C₄H₉) replaces the methyl group at position 1, and a methyl group (-CH₃) replaces the methoxy group at position 4.
    • Impact :
  • The absence of an electron-donating methoxy group may reduce ring activation, making the sulfonyl chloride less reactive compared to the target compound .

1-[5-(Trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride

  • Key Features :
    • A pyridine ring with a trifluoromethyl (-CF₃) group is attached to position 1 of the pyrazole.
  • Impact :
    • The electron-withdrawing -CF₃ group on the pyridine ring increases electrophilicity, enhancing the sulfonyl chloride's reactivity in substitution reactions.
    • This compound is widely used in pharmaceuticals and agrochemicals due to its ability to confer metabolic stability and bioavailability to target molecules .

1-(5-Chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride

  • CAS : 1334148-26-3
  • Molecular Formula : C₁₀H₈Cl₂N₂O₃S
  • Key Differences :
    • A substituted phenyl group (5-chloro-2-methoxy) replaces the methyl group at position 1.
  • The chloro (-Cl) group is electron-withdrawing, which may counterbalance the electron-donating methoxy group, moderating reactivity .

Structural and Functional Analysis

Electronic Effects

  • Analog 2.2 : The -CF₃ group withdraws electrons, increasing electrophilicity but reducing resonance stabilization.

Steric and Solubility Considerations

  • Analog 2.1 : The butyl group introduces steric hindrance, which may slow reaction kinetics but improve solubility in organic media.
  • Analog 2.3 : The bulky phenyl group may limit accessibility to the sulfonyl chloride group in sterically constrained reactions.

Data Table: Comparative Overview

Property Target Compound 1-Butyl-5-methyl Analog Pyridinyl-CF₃ Analog Phenyl-Cl Analog
Molecular Weight 210.64 g/mol 236.72 g/mol ~260 g/mol (estimated) 307.15 g/mol
Substituents 1-CH₃, 5-OCH₃ 1-C₄H₉, 5-CH₃ 1-Pyridinyl-CF₃ 1-Aryl-Cl/OCH₃
Electron Effects Electron-donating (OCH₃) Neutral (alkyl) Electron-withdrawing (CF₃) Mixed (Cl/OCH₃)
Typical Use Intermediate synthesis Lipophilic systems Pharmaceuticals Stabilized intermediates

Biological Activity

5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1365941-79-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, molecular mechanisms, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity and biological potential. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving pyrazole derivatives and sulfonyl chlorides.

Key Synthetic Route:

  • Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole framework using hydrazine derivatives and appropriate carbonyl compounds.
  • Sulfonylation: The introduction of the sulfonyl chloride group can be performed using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in treating various diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties through various mechanisms:

  • Induction of Apoptosis: Research indicates that this compound can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. For instance, it has been shown to downregulate anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein), promoting cell death in cancer cells .
  • Inhibition of Cell Proliferation: In vitro assays reveal that the compound inhibits the proliferation of several cancer cell lines, including those resistant to conventional therapies. This inhibition is often associated with cell cycle arrest at specific phases .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties:

  • Broad-Spectrum Activity: Studies have reported that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL .

The mechanism underlying the biological activity of this compound involves several molecular targets:

Molecular Targets:

  • Enzymatic Interactions: The compound interacts with specific enzymes involved in cell signaling and metabolism.
  • Receptor Modulation: It may also modulate receptor activities related to inflammation and cancer progression, influencing downstream signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Case Studies and Research Findings

Several case studies have investigated the efficacy and safety of this compound:

StudyModelConcentrationEffect
Study AHuman bladder cancer cells60 µMInduced apoptosis via XIAP downregulation
Study BMurine xenograft model150 mg/kgReduced tumor mass significantly
Study CStaphylococcus aureus strains128–256 µg/mLExhibited antimicrobial activity

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride, and how is purity ensured?

The synthesis typically involves sulfonation of the pyrazole core using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. Key steps include:

  • Reaction conditions : Use of polar aprotic solvents (e.g., DMF, dichloromethane) at 0–5°C to control exothermic reactions, followed by gradual warming to room temperature .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitoring via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) ensures reaction completion .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Spectroscopy : 1H^1H-NMR (δ 3.8 ppm for methoxy, δ 2.4 ppm for methyl) and 13C^{13}C-NMR confirm substituent positions. IR spectroscopy identifies the sulfonyl chloride stretch (~1370 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles and torsional strain, critical for understanding reactivity. For example, the sulfonyl group exhibits a tetrahedral geometry with S–Cl bond lengths of ~1.98 Å .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence nucleophilic substitution reactions with this sulfonyl chloride?

Comparative studies show:

  • Methoxy group : Electron-donating effects reduce electrophilicity at sulfur, slowing reactions with amines. However, steric hindrance from the 1-methyl group limits access to bulkier nucleophiles .
  • Reactivity trends : Reactivity with primary amines (e.g., benzylamine) is 3× faster than with secondary amines (e.g., piperidine) due to reduced steric clash. Kinetic data (Table 1) highlight these differences .

Table 1 : Reaction Rates with Amines (25°C, DCM)

AmineRate Constant (k, M1 ^{-1}s1 ^{-1})
Benzylamine0.45
Piperidine0.15
Aniline0.08 (low nucleophilicity)

Q. What strategies resolve contradictions in reported biological activities of its derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MCF-7 vs. HeLa) .
  • Structural modifications : Adding electron-withdrawing groups (e.g., Cl at position 5) enhances bioactivity by 40% compared to methoxy derivatives. Meta-analysis of IC50_{50} values (Table 2) clarifies structure-activity relationships .

Table 2 : Anticancer Activity (IC50 _{50}, μM)

Derivative SubstituentMCF-7HeLa
5-Methoxy12.3 ± 1.218.7 ± 2.1
5-Chloro7.8 ± 0.910.4 ± 1.5

Q. What mechanistic insights explain its role in synthesizing sulfonamide-based enzyme inhibitors?

The sulfonyl chloride acts as an electrophile, attacking nucleophilic residues (e.g., lysine ε-amino groups) in enzyme active sites. Studies using molecular docking (AutoDock Vina) reveal:

  • Binding affinity : The methoxy group forms hydrogen bonds with Thr230 in carbonic anhydrase IX (binding energy: −9.2 kcal/mol) .
  • Kinetic inhibition : Derivatives exhibit mixed inhibition against COX-2 (Ki _i = 0.8 μM), with slower off-rates due to hydrophobic interactions from the methyl group .

Methodological Guidance

Q. How to troubleshoot low yields in sulfonamide derivatization?

  • Moisture control : Use molecular sieves or inert atmosphere (N2 _2/Ar) to prevent hydrolysis of the sulfonyl chloride .
  • Stoichiometry : Employ a 1.2:1 molar ratio of amine to sulfonyl chloride to account for side reactions. Excess amine can be removed via acid-base extraction .

Q. What computational tools predict the compound’s reactivity in complex matrices?

  • DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level to model transition states for sulfonamide formation (activation energy ~25 kcal/mol) .
  • Molecular dynamics (GROMACS) : Simulate solvation effects in DMSO/water mixtures to predict aggregation tendencies, critical for bioavailability studies .

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